molecular formula C14H22N2O2 B2908509 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea CAS No. 1396808-15-3

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea

Cat. No.: B2908509
CAS No.: 1396808-15-3
M. Wt: 250.342
InChI Key: KAZIRMKBXIFUMU-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea is a phenylurea derivative characterized by a 3-hydroxy-4,4-dimethylpentyl substituent attached to the urea backbone. The hydroxyl group enhances hydrophilicity, while the dimethyl moiety introduces steric bulk, likely influencing its interactions with biological targets and environmental stability.

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZIRMKBXIFUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Hydroxy-4,4-dimethylpentylamine+Phenyl isocyanateThis compound\text{3-Hydroxy-4,4-dimethylpentylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 3-Hydroxy-4,4-dimethylpentylamine+Phenyl isocyanate→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of 1-(3-Oxo-4,4-dimethylpentyl)-3-phenylurea.

    Reduction: Formation of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylamine.

    Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group and the phenylurea moiety can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Phenylurea Derivatives
Compound Name Substituent(s) Key Properties/Applications References
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea 3-hydroxy-4,4-dimethylpentyl Hypothesized: Enhanced solubility, potential metabolite in pesticide degradation
Forchlorfenuron (FCF) 2-chloro-4-pyridinyl Plant growth regulator; increases fruit size
1-(3,4-Dichlorophenyl)-3-phenylurea 3,4-dichlorophenyl Antimicrobial agent (triclocarban) in soaps and plastics
1-(3,5-Dichlorophenyl)-3-phenylurea 3,5-dichlorophenyl Antimicrobial; structural analog of triclocarban
1-(3,4-Dimethoxyphenyl)-3-phenylurea 3,4-dimethoxyphenyl Intermediate in heterocyclic synthesis (e.g., quinazolinones)
1-(2-Chlorophenyl)-3-cycloheptylurea 2-chlorophenyl, cycloheptyl Herbicide; crystal structure studied for hydrogen bonding

Environmental and Toxicological Profiles

  • Degradation Pathways :
    • FCF undergoes photochemical and biochemical cleavage to form hydroxylated metabolites, including glucosides . The target compound may follow similar pathways, with the hydroxy group facilitating faster degradation than chlorinated analogs.
    • Chlorinated phenylureas (e.g., triclocarban) produce toxic chloroanilines upon degradation, whereas the target compound’s lack of halogens reduces this risk .
  • Toxicity: Limited data exist for hydroxy-substituted phenylureas, but alkyl chain length and substituent polarity correlate with reduced acute toxicity in aquatic systems .

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea is a compound of growing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the current understanding of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group and a phenylurea moiety, which are critical for its biological interactions. The compound can undergo various chemical transformations, leading to derivatives that may possess enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially leading to inhibition or modulation of their activity. The urea moiety is known to interact with amino acid residues in enzyme active sites, influencing enzymatic functions.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which could be beneficial in therapeutic contexts. For instance, studies have shown that structural analogs of phenylureas exhibit significant enzyme inhibitory properties, suggesting that this compound may share similar characteristics.

Anticancer Activity

The compound has been investigated for its anticancer potential. A related study on phenylurea derivatives demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and C6. These compounds exhibited notable activity in inhibiting cell growth, indicating that this compound may also possess similar anticancer properties .

Antimicrobial Activity

In vitro evaluations have shown promising antimicrobial effects against various pathogens. Compounds within this class have demonstrated efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A series of phenylurea derivatives were synthesized and evaluated for anticancer activity. The most active compounds exhibited IC50 values in the low micromolar range against HeLa cells. This suggests that modifications to the phenylurea structure can significantly enhance its anticancer efficacy .

Case Study 2: Antimicrobial Screening

In a study focused on antimicrobial properties, several derivatives of phenylurea were tested against clinical isolates of MRSA. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, making them promising candidates for further development .

Data Summary

Activity Target Effect Reference
Enzyme InhibitionVarious EnzymesSignificant inhibition
Anticancer ActivityHeLa CellsIC50 in low micromolar range
Antimicrobial ActivityStaphylococcus aureus (MRSA)Effective inhibition

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